A2AR/A2BR antagonist 1

Adenosine receptor Selectivity Off-target activity

Researchers studying adenosine-mediated immunosuppression often face confounds from A1 receptor activity in dual antagonists like AB928. A2AR/A2BR Antagonist 1 (compound 7ai) provides a cleaner pharmacological tool with: • Complete A1R/A3R selectivity (IC50 >1000 nM) vs AB928 (A1R IC50 87.3 nM) • Balanced dual antagonism (A2AR IC50 11.2 nM, A2BR IC50 6.4 nM) • Validated in OT-I CTL activation assays, reversing NECA-mediated suppression For robust, off-target-free adenosine pathway studies.

Molecular Formula C24H17N9
Molecular Weight 431.5 g/mol
Cat. No. B15137324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2AR/A2BR antagonist 1
Molecular FormulaC24H17N9
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=CNC5=C4C=C(C=C5)C#N)C#N
InChIInChI=1S/C24H17N9/c1-14-16(10-26)3-2-4-18(14)21-8-22(30-24(27)29-21)23-13-33(32-31-23)12-17-11-28-20-6-5-15(9-25)7-19(17)20/h2-8,11,13,28H,12H2,1H3,(H2,27,29,30)
InChIKeyVZXSLMMZUNIHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2AR/A2BR Antagonist 1 (7ai): Selective Dual A2A/A2B Antagonist


A2AR/A2BR antagonist 1, chemically defined as 5-cyano-2-aminopyrimidine derivative compound 7ai, is a dual adenosine A2A and A2B receptor antagonist characterized by nanomolar antagonistic activity at both target receptors (IC50 11.2 nM at A2AR and 6.4 nM at A2BR) and the absence of detectable antagonism at the off-target A1 and A3 adenosine receptor subtypes (IC50 >1000 nM) [1]. The compound belongs to a novel class of 2-aminopyrimidine-based derivatives developed to counteract adenosine-mediated immunosuppression in the tumor microenvironment, where aberrantly elevated adenosine acts through A2AR and A2BR to suppress effector T cell and myeloid cell function [1].

Why 7ai Cannot Be Substituted


In-class compounds targeting adenosine A2A and A2B receptors exhibit profound differences in subtype selectivity, off-target activity, and functional outcomes that preclude simple interchangeability. While many dual A2A/A2B antagonists, such as the clinical candidate AB928 (Etrumadenant), retain significant affinity for the A1 adenosine receptor (IC50 87.3 nM), compound 7ai demonstrates no measurable antagonism at A1R or A3R (IC50 >1000 nM), providing a cleaner pharmacological tool for dissecting A2A/A2B-specific biology without confounding A1-mediated effects on heart rate and neurotransmission [1]. Furthermore, selective A2A antagonists (e.g., preladenant, ZM241385) fail to block A2BR-dependent immunosuppressive pathways in myeloid cells and under high adenosine concentrations, whereas 7ai simultaneously inhibits both receptors essential for reversing adenosine-driven immune evasion [1][2].

Quantitative Comparison of 7ai vs. Key Antagonists


A1R Selectivity vs. AB928

In a GloSensor cAMP assay, compound 7ai exhibited no antagonistic activity against human A1 and A3 receptors (IC50 >1000 nM), whereas the control dual antagonist AB928 (Etrumadenant) displayed potent A1R antagonism with an IC50 of 87.3 ± 6.3 nM [1]. This represents at least a 11.5-fold improvement in A1R selectivity for 7ai relative to AB928, quantified as the ratio of A1R IC50 values (>1000 nM vs 87.3 nM).

Adenosine receptor Selectivity Off-target activity A1R cAMP assay

Dual A2A/A2B Potency vs. Selective A2A Antagonists

Compound 7ai demonstrates balanced, nanomolar dual antagonism at A2AR (IC50 11.2 ± 0.2 nM) and A2BR (IC50 6.4 ± 0.3 nM) [1]. In contrast, selective A2A antagonists such as ZM241385 (Ki A2A 1.4 nM, A2B Ki ~50 nM, ~35-fold selectivity) [2] and preladenant (Ki A2A 1.1 nM, >1000-fold selective over other subtypes) [3] lack meaningful A2BR blockade. Under adenosine-rich conditions mimicking the tumor microenvironment, selective A2A antagonists fail to rescue A2BR-dependent myeloid cell suppression, whereas dual antagonism by 7ai targets both arms of adenosine-mediated immune evasion.

A2A receptor A2B receptor Dual antagonism IC50 Immuno-oncology

T Cell Activation Rescue vs. M1069

Compound 7ai (0.1–10 μM) profoundly promoted the activation and cytotoxic function of OT-I CTL cells in the presence of the adenosine receptor agonist NECA, reversing NECA-mediated immunosuppression [1]. While direct head-to-head functional data with other dual antagonists are limited, studies with the dual A2A/A2B antagonist M1069 demonstrated superior rescue of IL-2 production from T cells and inhibition of VEGF production by myeloid cells in adenosine-high settings compared to an A2A-selective antagonist (A2Ai) [2]. This class-level evidence supports the necessity of dual A2A/A2B blockade for optimal reversal of adenosine-driven immune suppression, a profile that 7ai fulfills with the added benefit of high A1R/A3R selectivity.

T cell activation IL-2 Immunosuppression Adenosine Cancer immunotherapy

Structural Basis for Dual Antagonism vs. 7aj

Molecular dynamics simulations revealed that the 5-cyano substitution in compound 7ai confers a lower binding free energy compared to the 6-cyano analog 7aj, due to water-bridged hydrogen bond interactions with residues E169 or F168 in A2AR [1]. This subtle structural difference shifts the pharmacological profile from A2BR-selective antagonism (7aj: A2AR IC50 1580 nM, A2BR IC50 9.5 nM) to potent dual A2A/A2BR antagonism (7ai: A2AR IC50 11.2 nM, A2BR IC50 6.4 nM), representing a >140-fold improvement in A2AR potency.

Binding free energy Molecular dynamics Water-bridged hydrogen bond Structure-activity relationship

Recommended Applications of 7ai


Immuno-Oncology: T Cell Suppression Reversal

A2AR/A2BR antagonist 1 (7ai) is optimally deployed in in vitro and in vivo models requiring simultaneous blockade of both A2A and A2B receptors to fully reverse adenosine-driven immunosuppression. Its balanced dual antagonism (A2AR IC50 11.2 nM, A2BR IC50 6.4 nM) and lack of off-target A1R activity (IC50 >1000 nM) make it particularly suitable for studies where A1R-mediated confounds must be avoided, such as cardiovascular safety profiling or CNS behavioral assessments [1]. The compound has been validated in OT-I CTL cell activation assays, demonstrating reversal of NECA-mediated suppression [1].

5-Cyano Pharmacophore for Dual A2A/A2B Antagonism

Researchers engaged in adenosine receptor structure-activity relationship (SAR) studies should utilize 7ai as a reference dual antagonist to benchmark novel compounds against a well-characterized chemotype. The distinct 5-cyano substitution, which confers dual antagonism via water-bridged hydrogen bonds to E169/F168 in A2AR, provides a clear structural comparator for differentiating dual antagonists from A2BR-selective analogs like 7aj (A2AR IC50 1580 nM) [1]. This enables rational design of next-generation dual antagonists with optimized selectivity and residence time.

In Vitro Pharmacology: Clean A2A/A2B Signaling Profiling

For in vitro cAMP assays, cytokine release studies, or gene expression profiling, 7ai offers a significant advantage over AB928 (Etrumadenant) and other dual antagonists that retain A1R activity. The >11.5-fold improved A1R selectivity (IC50 >1000 nM vs 87.3 nM for AB928) [1] ensures that observed effects are attributable solely to A2A/A2B blockade, reducing the need for additional control experiments with A1R-selective antagonists. This streamlines experimental workflows and enhances data interpretability.

Syngeneic Tumor Models: Combination with Checkpoint Inhibitors

Class-level evidence from dual A2A/A2B antagonists (e.g., M1069) indicates that dual blockade enhances antitumor activity of immune checkpoint inhibitors and chemotherapy in CD73-high/adenosine-high tumor models [2]. 7ai, with its high dual potency and favorable selectivity profile, is a strong candidate for combination studies in syngeneic mouse models of breast, colon, or lung cancer. Its lack of A1R activity may also permit higher dosing without cardiovascular adverse events, though dedicated in vivo PK/PD studies are required for confirmation.

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